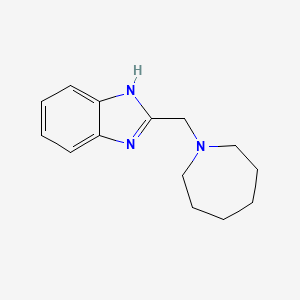
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as MPOD, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the field of organic electronics. It has been shown to have excellent electron-transport properties and has been used as a hole-transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells, where it has been shown to improve the efficiency of the cells.
Wirkmechanismus
The mechanism of action of 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, this compound has been shown to have neuroprotective properties, which can help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its excellent electron-transport properties, which make it a useful material for use in organic electronics. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which make it a useful compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of research is the development of new synthesis methods that can improve the yield of the compound. Another area of research is the study of this compound's potential applications in other areas of organic electronics, such as organic field-effect transistors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methylbenzohydrazide and 3-methylbenzohydrazide with phosphorus oxychloride to form this compound-3-oxide. The second step involves the reduction of the oxadiazole-3-oxide to this compound using sodium borohydride. The yield of this compound obtained from this process is typically around 40-50%.
Eigenschaften
IUPAC Name |
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-5-8-13(10-11)15-17-16(19-18-15)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZLZAZRXGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358361 |
Source


|
| Record name | 1,2,4-Oxadiazole, 3-(3-methylphenyl)-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
651032-75-6 |
Source


|
| Record name | 1,2,4-Oxadiazole, 3-(3-methylphenyl)-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)



![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)


![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)